molecular formula C7H14N2 B3040525 (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 2135332-33-9

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B3040525
CAS No.: 2135332-33-9
M. Wt: 126.20
InChI Key: FKLSALOSNKEZRE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic amine with a fused [4.2.0] ring system containing two nitrogen atoms at positions 3 and 8. Its dihydrochloride salt form (CAS: 2227199-19-9, MF: C₇H₁₆Cl₂N₂, MW: 199.12) is commonly used as a pharmaceutical building block due to its structural rigidity and stereochemical specificity . The compound’s bicyclic framework enhances metabolic stability and receptor-binding selectivity, making it valuable in drug discovery, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name

(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSALOSNKEZRE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 8-((S)-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using a 20% palladium hydroxide on carbon catalyst in ethanol and acetic acid at 50°C under high hydrogen pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.2.0]octane Derivatives

(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane
  • Structure : Features a tert-butyloxycarbonyl (Boc) protecting group on the 3-nitrogen.
  • Properties : MF: C₁₁H₂₀N₂O₂, MW: 212.29, CAS: 370882-99-8 .
  • Role : Intermediate in organic synthesis; the Boc group facilitates selective reactions at the 8-nitrogen.
  • Comparison : The Boc group increases molecular weight by ~13% compared to the methylated target compound, reducing aqueous solubility but enhancing stability during synthesis .
(1S,6R)-Rel-8-acetyl-3,8-diazabicyclo[4.2.0]octane
  • Structure : Acetyl group at the 8-nitrogen; stereoisomer (1S,6R).
  • Properties : MF: C₈H₁₄N₂O, MW: 154.21, CAS: 1268520-07-5 .
  • Role : Lab-scale reagent; acetyl protection is less stable under basic conditions than Boc.
  • Comparison : Lower molecular weight (~23% reduction vs. Boc derivative) may improve membrane permeability but limits long-term storage stability .

Positional Isomers and Ring-System Variants

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
  • Structure : Nitrogen atoms at positions 3 and 7 (vs. 3 and 8 in the target compound).
  • Properties : MF: C₁₁H₂₀N₂O₂, MW: 212.29, CAS: 1417789-72-0 .
8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
  • Structure : Smaller bicyclo[3.2.1] ring system with nitrogen at positions 3 and 8.
  • Properties : CAS: 17783-50-5, Similarity score: 0.89 to target compound .

Enantiomers and Larger Ring Systems

(1S,6S)- or (1R,6R)-cis-2,8-diazabicyclo[4.3.0]nonane
  • Structure : Nine-membered [4.3.0] ring with nitrogen at positions 2 and 8.
  • Properties : Synthesized via salt precipitation for high optical purity .
  • Comparison : Larger ring size increases conformational flexibility, which may broaden pharmacological activity but complicate synthetic scalability .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula MW Key Substituents Ring System
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2227199-19-9 C₇H₁₆Cl₂N₂ 199 Methyl, dihydrochloride [4.2.0]
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane 370882-99-8 C₁₁H₂₀N₂O₂ 212 Boc [4.2.0]
8-Methyl-3,8-diazabicyclo[3.2.1]octane 17783-50-5 C₇H₁₄Cl₂N₂ 199 Methyl, dihydrochloride [3.2.1]

Table 2. Functional Comparisons

Compound Name Solubility Stability Pharmacological Use Key Reference
This compound High (salt form) Moderate CNS drug intermediates
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane Low High Synthetic intermediate
8-Methyl-3,8-diazabicyclo[3.2.1]octane Moderate Low Alkaloid analogs

Biological Activity

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane, also known as this compound dihydrochloride, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.

  • IUPAC Name : this compound dihydrochloride
  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 2227199-19-9

Pharmacological Activity

Research indicates that this compound exhibits various biological activities that may be beneficial in treating bacterial infections and other diseases.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, it has shown promising results against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.29 - 2.34 µM
Acinetobacter baumannii0.25 - 0.5 mg/dm³

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria.

The mechanism by which this compound exerts its antibacterial effects is not fully understood but is thought to involve the inhibition of key enzymatic pathways in bacterial cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Resistance Mechanisms : A study demonstrated that the compound could effectively inhibit NDM-1 producing bacteria when used in combination with other antibiotics like meropenem, showcasing its potential for synergistic effects in treating multidrug-resistant infections.
  • Toxicity Assessment : Another investigation assessed the acute toxicity of the compound in murine models and found it to have low cytotoxicity levels, making it a candidate for further development.

Research Findings

The biological activity of this compound has been documented in various research articles:

  • A review article discussed its role as a second-generation β-lactamase inhibitor, highlighting its ability to combat bacterial strains resistant to traditional β-lactam antibiotics .
  • Additional research indicated that the compound might selectively inhibit specific metallo-β-lactamases (MBLs), which are critical enzymes involved in antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions, starting with precursor amines and ketones. For example, analogous bicyclic compounds (e.g., azabicyclo[3.2.1]octanes) are synthesized via [3+3] cycloadditions or reductive amination under controlled pH and temperature . Optimization requires monitoring reaction intermediates using TLC or HPLC, adjusting catalysts (e.g., Pd/C for hydrogenation), and purifying via recrystallization or column chromatography .

Q. How can the stereochemistry and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography for absolute configuration confirmation. Complementary techniques include:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to infer dihedral angles and ring conformations .
  • IR Spectroscopy : Identify characteristic N-H and C-N stretches (e.g., 3300 cm1^{-1} for secondary amines) .
  • Polarimetry : Compare specific rotation values with literature data for enantiomeric purity .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is preferred. Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% TFA) for separation. Calibrate with a reference standard of known purity (>95%) . For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) .

Q. What are the critical stability parameters for long-term storage of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the diazabicyclo ring). Monitor via HPLC for degradation products .

Q. How can preliminary pharmacological activity (e.g., receptor binding) be assessed for this compound?

  • Methodological Answer : Perform radioligand displacement assays using tissues or cell lines expressing target receptors (e.g., σ or opioid receptors). Use 3H^3H-labeled ligands (e.g., 3H^3H-DAMGO for μ-opioid) and calculate IC50_{50} values. Validate results with computational docking studies to map binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the diazabicyclo scaffold?

  • Methodological Answer : Synthesize analogs with variations at the 3-methyl group or bridgehead positions (e.g., substituting methyl with ethyl or aryl groups). Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity) and correlate substituent effects with activity. Use QSAR models to predict bioavailability and toxicity .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project design:

  • Phase 1 : Measure logP (octanol-water partition coefficient) and soil sorption (Kd_{d}) to assess environmental mobility .
  • Phase 2 : Conduct biodegradation assays (OECD 301F) with activated sludge to estimate half-life in wastewater .

Q. How can this compound be leveraged as a catalyst or chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : Test its efficacy in organocatalytic reactions (e.g., Michael additions or epoxidations). Compare enantiomeric excess (ee) of products using chiral HPLC. Mechanistic studies (e.g., 1H^1H NMR titration) can reveal hydrogen-bonding interactions critical to catalysis .

Q. What computational methods are effective for predicting metabolic pathways and toxicity?

  • Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME. Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation) and identify potential toxicophores (e.g., reactive epoxide intermediates). Validate with in vitro hepatocyte assays .

Q. How should contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?

  • Methodological Answer : Reconcile discrepancies by:

  • Dynamic NMR : Probe ring-flipping or conformational exchange at variable temperatures.
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and simulate NMR chemical shifts for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 2
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.